2-CHLORO-6-FLUORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE
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Overview
Description
2-CHLORO-6-FLUORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with chlorine, fluorine, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-6-FLUORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide coreThe thiophene ring is then attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-6-FLUORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine or fluorine atoms.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its structure suggests potential use as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-CHLORO-6-FLUORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and the halogen substituents could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-(3-hydroxypropyl)benzamide: Lacks the thiophene ring, which may reduce its biological activity.
2-chloro-6-fluoro-N-(3-hydroxy-3-phenylpropyl)benzamide: Contains a phenyl ring instead of a thiophene ring, which could alter its chemical and biological properties.
Uniqueness
The presence of both chlorine and fluorine atoms, along with the thiophene ring, makes 2-CHLORO-6-FLUORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE unique
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2S/c15-9-3-1-4-10(16)13(9)14(19)17-7-6-11(18)12-5-2-8-20-12/h1-5,8,11,18H,6-7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEKGZGPYPFPIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCC(C2=CC=CS2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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